molecular formula C7H8N4O B2763016 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 46004-80-2

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2763016
CAS No.: 46004-80-2
M. Wt: 164.168
InChI Key: WULIDLRKUMKMLO-UHFFFAOYSA-N
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Description

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is recognized in medicinal chemistry as a privileged structure for designing potent enzyme inhibitors . This heterocyclic core is a key pharmacophore in developing novel therapeutics, particularly in oncology. Derivatives of this scaffold have been successfully designed as potent inhibitors of critical kinase targets, such as c-Met and Pim-1 kinases . The c-Met and Pim-1 pathways are heavily implicated in tumor proliferation, angiogenesis, and metastasis, making them promising targets for anticancer drug discovery . Furthermore, the triazolo[4,3-b]pyridazine structure has been explored as a nicotinamide isostere for inhibiting other enzymes like Tankyrases (TNKS-1 and TNKS-2), which play a role in physiological and pathological processes such as Wnt signaling . Research into this chemical class also extends to targeting infectious diseases, with related compounds demonstrating potent activity against Cryptosporidium parvum , the parasite responsible for the diarrheal disease cryptosporidiosis . The structural versatility of the core allows for functionalization at various positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties . This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

8-methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-5-3-6(12-2)7-9-8-4-11(7)10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULIDLRKUMKMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant biological activities, particularly in the realm of cancer treatment.

  • Anticancer Activity : Studies have shown that related triazolo-pyridazine compounds possess potent anticancer properties. For instance, derivatives have been evaluated against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, showing IC50 values as low as 0.15 μM for some derivatives, indicating strong inhibitory effects on tumor growth .
CompoundCancer Cell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound has been explored for various biological activities beyond anticancer effects:

  • Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as c-Met kinase, which plays a crucial role in tumor progression . This inhibition is significant as c-Met is often overexpressed in various cancers.

Material Science

In addition to its medicinal applications, 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is being utilized in the development of new materials:

  • Synthesis of Complex Heterocycles : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds used in various industrial applications.
  • Chemical Processes : Its unique properties allow it to be employed in optimizing chemical reactions and processes within industrial settings .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

  • Study on c-Met Inhibition : A study evaluated multiple triazolo-pyridazine derivatives for their inhibitory action against c-Met kinase. The most promising compound exhibited an IC50 value comparable to established inhibitors like Foretinib . This study underscores the potential of these compounds in targeted cancer therapies.
  • Antitumor Activity Investigation : Another research effort involved testing various derivatives against multiple cancer cell lines using the MTT assay to assess cytotoxicity. Results indicated that modifications in the chemical structure significantly influenced anticancer activity .

Mechanism of Action

The mechanism of action of 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical behavior of triazolo[4,3-b]pyridazine derivatives is highly dependent on substituent positions and electronic properties:

Compound Name Substituents (Position) Key Properties References
8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine Methoxy (8), Methyl (6) Enhanced metabolic stability due to methoxy; methyl improves lipophilicity
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol Hydroxyl (8), Methyl (6) Polar hydroxyl group increases solubility but reduces stability vs. methoxy
6-Chloro-3-arylidene derivatives (e.g., 2a–c) Chloro (6), Arylidene (3) Chlorine acts as a leaving group; arylidene enhances π-π stacking interactions
6-Hydrazinyl derivatives (e.g., 3a–c) Hydrazinyl (6) Reactive intermediate for synthesizing hydrazones or acylated derivatives
3-Trifluoromethyl derivatives (e.g., Compound 6) Trifluoromethyl (3) Electron-withdrawing group improves binding to BRD4 bromodomains (IC50 ~ μM)
6-Methoxy-3-(4-trifluoromethylphenyl) derivative Methoxy (6), CF3-Ph (3) Methoxy at 6 may reduce steric hindrance; CF3-Ph enhances hydrophobic binding

Key Observations :

  • Positional Isomerism : Methoxy at position 8 (target compound) vs. 6 () alters steric and electronic interactions. Methoxy at position 8 may better accommodate bulkier binding pockets in targets like BRD4 .
  • Electron-Donating vs. In contrast, chloro or trifluoromethyl groups (electron-withdrawing) modify reactivity and binding affinity .
BRD4 Bromodomain Inhibition
  • Target Compound : While direct data are unavailable, analogues like Compound 5 (IC50 ~ μM) highlight the core scaffold's role in binding BRD3. Methoxy and methyl groups may optimize interactions with conserved water networks and hydrophobic residues .
  • Trifluoromethyl Derivatives (e.g., Compound 6) : Exhibit micromolar IC50 values due to strong hydrophobic interactions with the ZA loop of BRD4 .
  • Hydrazinyl Derivatives (e.g., 3a–c) : Primarily intermediates; further derivatization (e.g., acylhydrazides) can modulate activity .
Antimicrobial and Antifungal Activity
  • 3,6-Disubstituted Phenyl Derivatives : Substituted phenyl groups at positions 3 and 6 (e.g., 4-fluorophenyl) show moderate to potent activity against pathogens like Candida albicans . The target compound’s methyl and methoxy groups may reduce efficacy compared to halogenated analogues.

Biological Activity

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the triazolopyridazine class, recognized for its diverse pharmacological activities. Its unique structure, featuring a triazole ring fused to a pyridazine ring with methoxy and methyl substituents, positions it as a promising candidate in medicinal chemistry for various therapeutic applications.

  • Molecular Formula : C7_7H8_8N4_4O
  • Molecular Weight : 164.1646 g/mol
  • CAS Number : 46004-80-2

The biological activity of 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme or receptor activities through binding interactions, influencing various biochemical pathways. The exact mechanisms remain under investigation but suggest potential roles in antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that triazolopyridazines exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against protozoan parasites such as Cryptosporidium, with studies demonstrating rapid elimination of parasites in vitro . The compound's structure may enhance its solubility and interaction with microbial targets.

Anticancer Activity

8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine has been explored for its anticancer potential. In several studies, derivatives of triazolopyridazines have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with similar scaffolds have been reported to inhibit the growth of MCF7 breast cancer cells while showing selective toxicity profiles that spare normal cells .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Cryptosporidium
AnticancerCytotoxic to MCF7 cells
Enzyme InhibitionPotential modulation of specific enzymes

Case Study: Anticancer Efficacy

In a recent study focusing on the structure-activity relationship (SAR) of triazolo[4,3-b]pyridazines, compounds were tested for their ability to inhibit cell viability in cancer models. The results indicated that modifications at the 6 and 8 positions significantly influenced cytotoxicity against MCF7 cells while maintaining lower toxicity towards normal cell lines like MCF10A. This suggests that targeted modifications can enhance therapeutic indices in anticancer drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form pyrazole intermediates .
  • Cyclization with hydrazine hydrate to construct the triazole ring, followed by thiolation or alkylation for functionalization .
  • Optimization parameters: Temperature (e.g., 150°C for cyclization), solvent choice (e.g., propane-2-ol for S-alkylation), and stoichiometric ratios (e.g., haloalkane equivalents for thiolate derivatives) .
    • Validation : Purity is confirmed via HPLC (>95%) and elemental analysis, with structural verification by 1^1H/13^{13}C NMR and IR spectroscopy .

Q. Which analytical techniques are critical for characterizing 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer :

  • Chromatography : HPLC with retention time (~1.67 min) and Rf_f values (e.g., 0.57 in TLC) assess purity and reaction progress .
  • Spectroscopy :
  • 1^1H NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.5 ppm) .
  • IR confirms functional groups (C=S stretch at 1100–1250 cm1^{-1}, aromatic C=C at 1500–1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS determines molecular ion peaks (e.g., [M+H]+^+ for MW 168.6) .

Advanced Research Questions

Q. How can molecular docking guide the design of 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives for antifungal activity?

  • Methodological Answer :

  • Target Selection : Lanosterol 14α-demethylase (PDB: 3LD6) is a validated fungal enzyme target. Docking studies using Discovery Studio or AutoDock evaluate binding affinity to the heme cofactor pocket .
  • Parameter Optimization : Adjust force fields (e.g., CHARMM), solvation models, and grid spacing (1 Å) to improve accuracy .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with in vitro MIC values against Candida spp. .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

  • Methodological Answer :

  • Reproducibility Checks : Standardize recrystallization solvents (e.g., propanol vs. ethanol) and heating rates .
  • Data Harmonization : Cross-reference DSC thermograms and HPLC purity data to identify impurities affecting melting ranges (e.g., 152–154°C vs. literature 150–153°C) .
  • Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and DMSO co-solvents to clarify discrepancies .

Q. How do structural modifications (e.g., alkylthio groups) impact bioactivity and pharmacokinetics?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with variable alkyl chains (C1–C10) at the 6-position. Test in vitro against tyrosine kinase (e.g., IC50_{50} < 1 µM for ethylthio vs. >10 µM for methylthio) .
  • ADME Profiling : Use Caco-2 cell monolayers to assess permeability (Papp_{app} > 1 × 106^{-6} cm/s) and microsomal stability (t1/2_{1/2} > 30 min) .

Experimental Design & Best Practices

Q. What safety protocols are essential for handling 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and ANSI Z87.1 goggles to prevent dermal/ocular exposure .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodological Answer :

  • Documentation : Record exact stoichiometry (e.g., 0.005 mol of thiolate intermediate) and reaction times (e.g., 24–48 h for benzylation) .
  • Purification : Use gradient flash chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to isolate >95% pure products .

Q. What computational tools validate the electronic properties of 8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) optimizes geometry and predicts HOMO/LUMO energies for redox behavior .
  • Molecular Dynamics : Simulate solvation effects in explicit water models (TIP3P) for 100 ns to assess conformational stability .

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